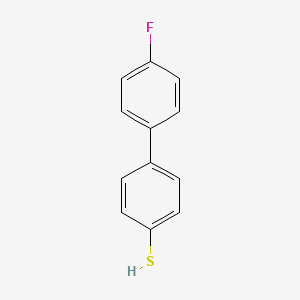

4-(4-Fluorophenyl)thiophenol

CAS No.: 200958-13-0

Cat. No.: VC3836919

Molecular Formula: C12H9FS

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200958-13-0 |

|---|---|

| Molecular Formula | C12H9FS |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)benzenethiol |

| Standard InChI | InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |

| Standard InChI Key | HKHDKANLOZASGR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S)F |

Introduction

Structural Characteristics

Molecular Geometry

The compound’s structure consists of two benzene rings connected by a single bond:

-

Thiophenol moiety: A benzene ring with a -SH group at the para position.

-

Fluorophenyl moiety: A benzene ring with a fluorine atom at the para position .

X-ray crystallography data for analogous compounds (e.g., 4-chlorothiophenol) reveal planar geometries with bond lengths of 1.758 Å (C–S) and 1.753 Å (C–F), consistent with typical aromatic-thiol and aryl-halogen bonds .

Spectroscopic Data

Synthesis Methods

Suzuki-Miyaura Coupling

A widely used method involves palladium-catalyzed cross-coupling:

-

Reactants: 4-Fluorophenylboronic acid and 2-bromothiophene.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.005–0.1 eq.).

Grignard Reaction

Alternative routes use organomagnesium intermediates:

-

Step 1: Synthesis of 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene.

-

Step 2: Reaction with borate esters (e.g., trimethyl borate) to form 4-fluorophenylboronic acid .

Sulfinate-Based Synthesis

-

Reactants: 3-Chloro-2-methyl-2-hydroxypropionic acid and sodium 4-fluorophenyl sulfinate.

-

Conditions: Reflux in aqueous sodium carbonate with tetrabutylammonium chloride .

-

Advantage: Direct formation of enantiomerically pure intermediates for pharmaceuticals like bicalutamide .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 43–46°C | |

| Boiling Point | 162–168°C at 760 mmHg | |

| Density | 1.203 g/cm³ at 25°C | |

| pKa | 6.40 ± 0.10 | |

| LogP (Partition Coefficient) | 2.81 | |

| Vapor Pressure | 2.9 ± 0.3 mmHg at 25°C |

Applications in Pharmaceutical Synthesis

Antidepressants

-

Paroxetine: A selective serotonin reuptake inhibitor (SSRI) synthesized via 4-(4-fluorophenyl)piperidine intermediates. The compound’s fluorine atom enhances metabolic stability and receptor binding .

-

Key Step: Reductive amination of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with 3,4-methylenedioxyphenol .

Anticancer Agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume